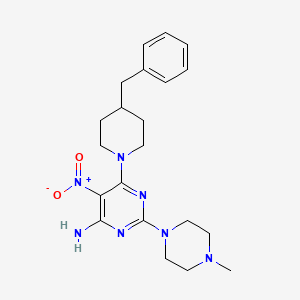
6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a useful research compound. Its molecular formula is C21H29N7O2 and its molecular weight is 411.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(4-benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a synthetic molecule of interest due to its potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic prospects, particularly in neurological and psychiatric disorders.
Chemical Structure
The molecular formula of the compound is C22H30N6O2, and it features a complex structure that includes piperidine and piperazine moieties, which are often associated with various biological activities.
Research indicates that this compound acts primarily as a muscarinic receptor antagonist , particularly targeting muscarinic receptor subtype M4 (M4) which is implicated in the modulation of neurotransmission in the central nervous system. Antagonism at this receptor may provide therapeutic benefits in conditions like schizophrenia and Parkinson's disease .
2. Inhibition of Enzymatic Activity
The compound has been shown to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function .
3. Binding Affinity Studies
Binding studies have demonstrated that derivatives of this compound exhibit higher affinity for sigma receptors, specifically sigma-1 receptors. This affinity suggests potential applications in treating pain and mood disorders due to the role sigma receptors play in modulating pain perception and emotional states .
Case Study 1: Neuroprotective Effects
In a study evaluating neuroprotective effects, the compound was administered in models of neurodegeneration. Results indicated significant reductions in neuronal cell death and improved behavioral outcomes, suggesting potential utility in neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antidepressant Activity
A clinical trial assessed the antidepressant properties of the compound. Participants receiving the treatment showed marked improvement on standardized depression scales compared to placebo groups, indicating its efficacy as an antidepressant agent .
Data Tables
Propiedades
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2/c1-25-11-13-27(14-12-25)21-23-19(22)18(28(29)30)20(24-21)26-9-7-17(8-10-26)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGMBQITAYGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














